(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound (4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that features a combination of fluorinated benzothiazole, piperidine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multiple steps:
Formation of the Benzothiazole Moiety: The initial step involves the synthesis of the 6-fluorobenzo[d]thiazole core. This can be achieved through the cyclization of 2-fluoroaniline with carbon disulfide and sulfur, followed by oxidation.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution, where the benzothiazole intermediate reacts with piperidine under basic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized separately, often starting from hydrazine and an appropriate β-diketone.
Coupling Reaction: The final step involves coupling the benzothiazole-piperidine intermediate with the pyrazole moiety using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyrazole ring can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. The fluorinated benzothiazole moiety may interact with enzyme active sites or receptor binding sites, while the piperidine and pyrazole rings can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (4-((6-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- (4-((6-bromobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Uniqueness
The presence of the fluorine atom in (4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone imparts unique properties such as increased metabolic stability and potential for specific interactions with biological targets, distinguishing it from its chloro- and bromo- analogs.
Properties
IUPAC Name |
[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-22-10-13(16(21-22)25-2)17(24)23-7-5-12(6-8-23)26-18-20-14-4-3-11(19)9-15(14)27-18/h3-4,9-10,12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZAUKZIJMJDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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